molecular formula C15H24N6O2 B2555903 2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034551-09-0

2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide

Cat. No.: B2555903
CAS No.: 2034551-09-0
M. Wt: 320.397
InChI Key: CYGUJPUVEDXSSX-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide is a complex chemical compound recognized for its utility in various fields of scientific research. This compound combines a cyclopropyl group with a triazinyl and acetamide structure, exhibiting unique chemical properties that make it valuable in numerous applications, including synthetic chemistry and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide typically involves a multi-step process. Initially, cyclopropylamine undergoes a reaction with ethyl chloroacetate to form an intermediate ester, which is subsequently hydrolyzed to yield the corresponding acid. This acid then reacts with thionyl chloride to form an acid chloride, which is coupled with a triazine derivative (bearing dimethylamino and morpholino groups) to yield the final compound.

Industrial Production Methods: The industrial production of this compound involves similar synthetic steps but is optimized for scale. Efficient synthesis relies on maintaining precise reaction conditions—temperature control, choice of solvents, and the use of catalysts—to ensure high yield and purity. Continuous flow processes and automated synthesis equipment are often employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, especially at the cyclopropyl or dimethylamino sites, forming various oxidation products.

  • Reduction: Reduction reactions often target the triazine ring, potentially reducing it to dihydro derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur on the triazine ring, where different nucleophiles may replace the dimethylamino or morpholino groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are common oxidizing agents.

  • Reduction: Sodium borohydride or lithium aluminium hydride can be used as reducing agents.

  • Substitution: Conditions often include polar aprotic solvents and moderate temperatures, with nucleophiles such as amines or thiols.

Major Products: The reactions yield a variety of products, including oxidized derivatives, reduced forms, and substituted triazine compounds, depending on the reagents and conditions used.

Scientific Research Applications

2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide is employed in diverse research areas:

  • Chemistry: Utilized as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity and its ability to interact with biological macromolecules.

  • Medicine: Explored for therapeutic applications due to its potential bioactivity and interaction with specific biological pathways.

  • Industry: Used in the development of novel materials and in catalytic processes due to its unique chemical properties.

Mechanism of Action

The exact mechanism by which 2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide exerts its effects involves its interaction with molecular targets:

  • Molecular Targets: The compound targets enzymes or receptors that interact with its triazinyl structure, often modulating their activity.

  • Pathways Involved: It influences biochemical pathways involving signal transduction, enzyme catalysis, or cellular metabolism, depending on its binding affinity and specificity.

Comparison with Similar Compounds

  • 2-cyclopropyl-N-((4-(methylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide

  • 2-cyclopropyl-N-((4-(dimethylamino)-6-(pyrrolidino)-1,3,5-triazin-2-yl)methyl)acetamide

These compounds share similar triazine cores but differ in the substituent groups, affecting their reactivity and applications.

Biological Activity

2-Cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide is a compound with potential biological activity, particularly in pharmacological applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H24N6O2
  • Molecular Weight : 320.397 g/mol
  • Key Functional Groups :
    • Morpholine ring
    • Triazine moiety
    • Acetamide group

The compound's structure suggests potential interactions with various biological targets due to the presence of the morpholine and triazine groups, which are known to facilitate binding to enzymes and receptors.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the chemical structure can significantly affect biological activity. For example:

CompoundStructureActivityIC50 (µM)
Compound AMorpholine derivativeAntiviral72 nM
Compound BTriazine analogAntimicrobial50 nM

The presence of the morpholine ring enhances solubility and permeability across biological membranes, potentially increasing the compound's bioavailability .

Case Studies and Research Findings

  • Psychotropic Activity : Recent studies have explored the effects of morpholine-containing compounds on central nervous system (CNS) targets. For example, chromone-containing allylmorpholines exhibited anxiolytic-like properties in animal models, indicating that similar structures may influence mood and anxiety disorders .
  • Enzyme Inhibition : Morpholine derivatives have been investigated for their ability to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
  • Cytotoxic Effects : Some related compounds have shown cytotoxic effects against cancer cell lines, suggesting that this compound could be evaluated for anticancer properties in future studies .

Properties

IUPAC Name

2-cyclopropyl-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O2/c1-20(2)14-17-12(10-16-13(22)9-11-3-4-11)18-15(19-14)21-5-7-23-8-6-21/h11H,3-10H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGUJPUVEDXSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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